5-(methoxymethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methoxymethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by a benzene ring fused to a thiophene ring, with a methoxymethyl group attached to the 5-position of the thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-benzothiophene can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by a decyanation reaction . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
5-(methoxymethyl)-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, benzothiophene derivatives have been shown to inhibit enzymes like cholinesterases, which are involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the methoxymethyl group.
5-Methoxybenzo[b]thiophene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,3-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 2 and 3 positions.
Uniqueness
5-(methoxymethyl)-1-benzothiophene is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H10OS/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6H,7H2,1H3 |
InChI Key |
MQLGWLTZVQVWRV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.